7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one
Description
The compound 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one belongs to the quinolin-2(1H)-one family, a heterocyclic scaffold widely recognized for its pharmacological versatility. The quinolin-2(1H)-one core is prevalent in alkaloids and synthetic derivatives with antitumor, antiviral, and anticoagulant activities . Key structural features of this compound include:
- Methyl substitution at position 7: Enhances lipophilicity and may influence metabolic stability.
This derivative exemplifies the molecular hybridization approach, where strategic substituent placement optimizes bioactivity .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
7-methyl-3-(propan-2-yliminomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-9(2)15-8-12-7-11-5-4-10(3)6-13(11)16-14(12)17/h4-9H,1-3H3,(H,16,17) |
InChI Key |
JWZKVAKAULLISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one typically involves the condensation of 7-methylquinolin-2(1H)-one with an appropriate aldehyde or ketone in the presence of a base. The reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Anticancer Properties
Research indicates that quinoline derivatives, including 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one, exhibit significant anticancer properties. Studies have shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substituents at the C6 position have demonstrated promising activity against oral epidermoid carcinoma cells, with IC50 values ranging from 2.0 to 9.0 µM .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. A systematic study on related quinoline derivatives revealed that certain structural modifications lead to enhanced antimicrobial efficacy against both prokaryotic and eukaryotic cells. The introduction of alkyl-amino substituents significantly improved the antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.50 mM . Such findings suggest that 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one could serve as a lead compound for developing new antimicrobial agents.
Topical Formulations
The cosmetic industry has shown increasing interest in utilizing compounds like 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one due to their potential benefits in skin care formulations. Recent studies have focused on developing stable and effective topical formulations using various active ingredients, including quinoline derivatives. These formulations are evaluated for their moisturizing properties, sensory attributes, and overall efficacy on skin conditions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of quinoline derivatives is crucial for optimizing their biological activities. Research has demonstrated that specific modifications can significantly influence the pharmacological properties of these compounds. For instance, the presence of different substituents at strategic positions on the quinoline ring can enhance binding affinity to biological targets or improve solubility and stability in formulations .
Case Study: Anticancer Activity
A study investigating a series of quinoline derivatives, including our compound of interest, evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, suggesting potential for use as targeted anticancer therapies.
Case Study: Antimicrobial Efficacy
In another study focusing on the antimicrobial effects of modified quinolines, researchers tested several derivatives against bacterial strains. The findings revealed that specific structural changes led to enhanced activity against resistant strains, highlighting the potential for developing new antibiotics based on these compounds.
Mechanism of Action
The mechanism of action of 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Position 7 Modifications: Methyl (this compound) vs. dimethylamino () or methoxy (). Methyl groups improve lipophilicity, whereas polar groups like dimethylamino may enhance solubility and target interactions .
- Position 3 Modifications: The (E)-propan-2-ylimino group in the target compound differs from phenyl (), propenyl (), or benzylamino () substituents.
Pharmacological Profiles
- Anticoagulant Activity: Derivatives with bulky substituents at position 3 (e.g., phenyl, imino groups) show FXa/FXIa inhibition, with IC50 values as low as 2–3.68 µM . The target compound’s imine group may mimic substrate interactions in coagulation cascades.
- Anticancer Activity : 4-hydroxy-3-substituted derivatives () demonstrate cytotoxicity via intercalation or kinase inhibition. The lack of a hydroxy group in the target compound suggests a different mechanism.
- Kinase Inhibition : Pyrimidine hybrids () and chalcones () target sphingosine kinases or metabolic enzymes, highlighting the scaffold’s adaptability.
Physicochemical Properties
- Solubility: Imine groups may reduce aqueous solubility compared to amino or hydroxy substituents but enhance target affinity .
Biological Activity
7-Methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one typically involves the reaction of 7-methylquinolin-2(1H)-one with an appropriate imine precursor. The structural characterization is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and environment of hydrogen atoms.
- Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms the molecular weight and formula.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinoline derivatives. For instance, a study demonstrated that related Schiff bases exhibited significant antibacterial activity against Escherichia coli and Salmonella Typhi, with minimum inhibitory concentrations (MICs) as low as 0.12 mg/ml . While specific data for 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one is limited, its structural similarities suggest potential efficacy against similar bacterial strains.
Antioxidant Activity
The antioxidant capabilities of quinoline derivatives have also been explored. Compounds in this class have shown promising results in scavenging free radicals, which underscores their potential therapeutic roles in oxidative stress-related conditions .
Anticancer Activity
The anticancer potential of quinoline derivatives has been a focal point in recent research. A series of studies on related compounds have shown promising results against various cancer cell lines, including MDA-MB231 (breast cancer) and PC-3 (prostate cancer). For example, specific derivatives demonstrated IC50 values ranging from 28 µM to 48 µM against these cell lines, indicating significant cytotoxicity . The mechanism often involves the inhibition of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival and proliferation.
Study on Quinoline Derivatives
A comprehensive study synthesized a series of quinoline derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions exhibited enhanced activity against cancer cell lines. Notably, one compound reduced cell viability significantly at concentrations as low as 15 µM .
Structure-Activity Relationship (SAR)
Research has emphasized the importance of structural modifications in enhancing biological activity. For instance, modifications at the 3-position of the quinoline ring have been correlated with increased potency against cancer cells. This relationship highlights the need for further exploration into the pharmacophore characteristics of 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one to optimize its therapeutic potential .
Data Tables
| Compound Name | MIC (mg/ml) | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| 7-Methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one | TBD | TBD | TBD |
| Schiff Base I | 0.12 | - | E. coli |
| Schiff Base II | - | 28 | PC-3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
